JJH260

AIG1 FAHFA hydrolysis serine hydrolase

FAHFA lipid metabolism studies face a key challenge: isolating AIG1-specific effects from off-target activity common to NHH carbamate chemotypes. JJH260 delivers validated, selective AIG1 inhibition. • AIG1 IC50 = 0.57 μM (9-PAHSA hydrolysis, HEK293T); target engagement confirmed in LNCaP cells & primary human T-cells at 5 μM • Paired with inactive control ABC34 (no AIG1 inhibition ≤25 μM) for rigorous on-target validation • Cross-chemotype comparison enabled with KC01; defined off-target profile (ADTRP IC50 = 8.5 μM) Supplied ≥98% purity, crystalline solid; shipped under blue ice for global delivery.

Molecular Formula C29H34ClN5O5
Molecular Weight 568.1 g/mol
Cat. No. B593632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJH260
Synonyms4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid, 7-[4-(dimethylamino)benzoyl]hexahydro-1,3-dioxoimidazo[1,5-a]pyrazin-2-yl ester
Molecular FormulaC29H34ClN5O5
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl
InChIInChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3
InChIKeyRISSJZZMOJQTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JJH260: AIG1 Inhibitor for FAHFA Research


7-(4-(Dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate (CAS 1831135-30-8), commonly designated JJH260, is an N-hydroxy hydantoin (NHH) carbamate-based inhibitor that targets androgen-induced gene 1 (AIG1), a transmembrane threonine hydrolase implicated in the metabolism of fatty acid esters of hydroxy fatty acids (FAHFAs) [1]. The compound belongs to the hexahydroimidazo[1,5-a]pyrazine-1,3-dione carbamate chemotype and is utilized primarily as a chemical biology probe for interrogating AIG1-dependent lipid hydrolysis in cellular models .

Chemical biology probe for AIG1-mediated FAHFA hydrolysis
Matched active/inactive control pair (ABC34) available for rigorous design
NHH carbamate chemotype with defined serine hydrolase selectivity context

JJH260 Target Specificity vs. Analogs


Within the N-hydroxy hydantoin (NHH) carbamate chemotype, subtle structural variations at the piperidine carbamate and hexahydroimidazo[1,5-a]pyrazine-1,3-dione N-substituent positions produce profound target-switching behavior. The precise combination of the 4-(dimethylamino)benzoyl moiety and the 4-(4-chlorophenethyl)piperidine-1-carboxylate tail in JJH260 confers specific inhibitory activity against AIG1 [1]. In contrast, closely related NHH carbamates bearing alternative substituents redirect inhibitory activity toward unrelated serine hydrolases, including NOTUM (ABC99, IC50 = 13 nM), palmitoyl-protein thioesterase 1 (ABC44, IC50 = 0.1 μM in situ), or exhibit no activity against AIG1 whatsoever (ABC34, IC50 > 25 μM) [2]. Consequently, generic substitution among NHH carbamate analogs based on structural similarity alone is scientifically unsound; target-specific activity and the availability of validated control probes must be independently verified for each distinct chemical entity.

! NHH carbamate analogs redirect inhibition to NOTUM or PPT1; target specificity is structure-dependent and may not transfer.
! Structurally matched control ABC34 lacks AIG1 activity but may engage ABHD6/PPT1; off-target profile requires review.
! Generic substitution based on chemotype alone is scientifically unsound; each entity must be validated for AIG1 context.

JJH260: Quantitative Evidence vs. Controls


AIG1 Inhibition: JJH260 vs. ABC34

JJH260 potently inhibits AIG1-mediated FAHFA hydrolysis activity, whereas ABC34 — a structurally related control compound — exhibits negligible activity against AIG1, confirming that the inhibitory effect is not a general property of the chemotype but is specific to the JJH260 structural configuration [1].

AIG1 Inhibition vs. ABC34
Head-to-head
IC50 0.57 μM
Supports AIG1-specific inhibition context
>43-fold difference vs. ABC34 (>25 μM)
AIG1 FAHFA hydrolysis serine hydrolase

AIG1 Engagement in LNCaP Cells

JJH260 demonstrates robust engagement of endogenous AIG1 in a physiologically relevant prostate cancer cell line (LNCaP) at a concentration of 5 μM, as measured by activity-based protein profiling (ABPP) [1]. This confirms cellular permeability and on-target activity in an endogenous expression context, distinguishing it from compounds with only in vitro potency data.

Cellular Engagement (LNCaP)
Cross-study comparable
5 μM, 4 h treatment
Supports endogenous target engagement context
ABPP in LNCaP membrane proteome
cellular pharmacology target engagement ABPP

NHH Carbamate Target Selectivity

Within the NHH carbamate chemotype, substitution at the imidazopyrazine N-position and the carbamate tail determines target specificity. JJH260 potently inhibits AIG1 (IC50 = 0.50–0.57 μM) with additional activity against ADTRP (IC50 = 8.5 μM) [1]. In contrast, ABC99 (7-(4-chlorobenzyl) substitution) is a highly potent NOTUM inhibitor (IC50 = 13 nM) with no reported AIG1 activity [2]. ABC44, bearing a distinct substitution pattern, potently inhibits PPT1 (in situ IC50 = 0.1 μM) [3]. This divergence underscores that target engagement is exquisitely sensitive to structural modification.

NHH Carbamate Selectivity
Class-level inference
Primary target: AIG1
ADTRP (IC50 8.5 μM)
Target assignment diverges among NHH carbamates
ABC99 → NOTUM; ABC44 → PPT1
chemotype specificity serine hydrolase ABPP

ABC34 Off-Target Activity Profile

ABC34, the structurally matched inactive control for JJH260, exhibits an IC50 > 25 μM for 9-PAHSA hydrolysis inhibition, confirming negligible AIG1 activity. However, ABC34 is not biologically inert; it demonstrates potent inhibition of the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1, which are both off-targets . This information is essential for proper experimental interpretation when using ABC34 as a negative control.

ABC34 Off-Target Profile
Data to verify
Inhibits ABHD6, PPT1
Off-target engagement requires review
Not biologically inert; may confound control interpretation
off-target activity control compound selectivity

FAHFA Hydrolysis in Primary T-Cells

JJH260 inhibits FAHFA hydrolysis not only in transfected and cancer cell lines but also in primary human T-cells [1]. At 5 μM, JJH260 treatment significantly reduces 13C,2H-PAHSA hydrolysis relative to DMSO control (p < 0.001), confirming activity in a physiologically relevant primary cell context.

Primary T-Cell Hydrolysis
Cross-study comparable
p
Supports primary cell model response context
5 μM JJH260; human T-cells
primary human cells FAHFA metabolism T-cells

JJH260 Research Applications


AIG1 Role in FAHFA Metabolism

JJH260 is the primary tool compound for inhibiting AIG1-mediated FAHFA hydrolysis in cellular models. With a validated IC50 of 0.57 μM for blocking 9-PAHSA hydrolysis in hAIG1-transfected HEK293T cells and confirmed target engagement in LNCaP cells and primary human T-cells at 5 μM [1], JJH260 enables researchers to assess the functional consequences of AIG1 inhibition on intracellular FAHFA pools and downstream metabolic signaling.

Validated Active/Inactive Control Pair

For experiments demanding stringent control over AIG1-specific effects, the JJH260/ABC34 pair provides a rare active/inactive matched set. JJH260 inhibits AIG1 (IC50 = 0.57 μM), while ABC34 shows no AIG1 inhibition at concentrations up to 25 μM [1]. Co-deploying both compounds allows researchers to distinguish on-target AIG1 phenotypes from off-target effects inherent to the NHH carbamate chemotype. Note that ABC34 retains off-target activity against ABHD6 and PPT1, which should be considered in experimental design .

JJH260 vs. KC01 Chemotype Comparison

Researchers seeking to compare distinct AIG1 inhibitor chemotypes can utilize JJH260 alongside KC01. Both compounds engage endogenous AIG1 at 5 μM in LNCaP cells and inhibit FAHFA hydrolysis in primary human T-cells, yet their chemical scaffolds differ, potentially yielding divergent off-target profiles [1]. JJH260 shows additional activity against ADTRP (IC50 = 8.5 μM), while KC01 demonstrates distinct target profiles as revealed by ABPP-SILAC analysis [1]. Comparative studies using both inhibitors can strengthen conclusions regarding AIG1-specific biology.

Mapping NHH Carbamate Target Landscape

For laboratories engaged in chemical proteomics or serine hydrolase inhibitor development, JJH260 serves as a reference standard representing the AIG1-active chemotype within the broader NHH carbamate family. Comparative analysis with ABC99 (NOTUM IC50 = 13 nM) and ABC44 (PPT1 in situ IC50 = 0.1 μM) reveals how N-substituent and carbamate tail modifications redirect inhibitory activity toward distinct serine hydrolase targets [2]. JJH260's defined profile (AIG1 IC50 = 0.50 μM; ADTRP IC50 = 8.5 μM) anchors this structure-activity relationship landscape.

Application
Selection Property
Validation Focus
FAHFA metabolism studies
AIG1-selective inhibitor with matched control
FAHFA hydrolysis endpoint; endogenous target engagement
Active/inactive control pair design
ABC34 matched inactive comparator
AIG1-specific phenotype attribution; review ABC34 off-targets
Chemotype comparison studies
Distinct scaffold vs. KC01
Off-target profiling; ADTRP activity context
Chemical proteomics reference
Defined AIG1/ADTRP profile in NHH family
SAR mapping; serine hydrolase target landscape

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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